2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-21-13-6-4-3-5-12(13)15(20)18-11-9-16-14-7-8-17-19(14)10-11/h3-10H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOLGWYBOAULQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reagent reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives, including 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, have shown significant potential as anticancer agents. Research indicates that these compounds can act as dual inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial in cancer cell proliferation and survival.
- Mechanism of Action :
- Case Study :
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits antimicrobial activity against various pathogens.
-
Antibacterial Activity :
- The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity.
- For example:
Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 32 µg/mL Escherichia coli 12 64 µg/mL Pseudomonas aeruginosa 10 128 µg/mL
- Case Study :
Anticancer Activity Data
| Compound Name | IC50 (µM) against CDK2 | IC50 (µM) against TRKA | GI% across Cancer Cell Lines |
|---|---|---|---|
| This compound | 0.09 | 0.45 | 43.9 |
| Ribociclib (Reference Inhibitor) | 0.07 | N/A | N/A |
| Larotrectinib (Reference Inhibitor) | N/A | 0.07 | N/A |
Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides
- 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
The compound 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is part of a class of pyrazolo[1,5-a]pyrimidines that have garnered attention for their potential biological activities, particularly in the context of treating various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 254.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Research indicates that compounds like This compound may modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a critical role in the metabolism of glucocorticoids, influencing conditions such as metabolic syndrome and diabetes . By inhibiting 11β-HSD1, these compounds can potentially lower intracellular levels of active glucocorticoids, which is beneficial in treating diseases associated with glucocorticoid excess.
Anticancer Activity
Several studies have explored the anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain substituted pyrazolo[1,5-a]pyrimidines exhibited significant antiproliferative activity against human cancer cell lines through apoptosis induction mechanisms .
Case Studies
-
Metabolic Syndrome Treatment :
- A clinical study investigated the effects of a similar pyrazolo[1,5-a]pyrimidine on patients with metabolic syndrome. The results indicated a reduction in waist circumference and improved insulin sensitivity after treatment over a 12-week period.
- Cytotoxicity Evaluation :
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and how can yield and purity be optimized?
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to attach the pyrazolo[1,5-a]pyrimidine core to the benzamide scaffold. Key steps include:
- Intermediate preparation : Synthesize the pyrazolo[1,5-a]pyrimidin-6-amine core via cyclization of precursors like 5-aminopyrazoles with β-ketoesters or nitriles under acidic conditions .
- Functionalization : Introduce the ethynylbenzamide moiety using Sonogashira coupling (e.g., with 3-ethynylbenzamide derivatives) to achieve regioselective C6 substitution .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product. Purity (>95%) is confirmed via HPLC and NMR.
Q. How is the bioactivity of this compound initially validated in cancer models?
Initial validation involves in vitro proliferation assays (e.g., SRB or MTT assays) using cancer cell lines with high DDR1 expression (e.g., MCF7, gastric carcinoma lines). Key parameters:
- Dose-response curves : Test concentrations ranging from 0.1 nM to 10 µM.
- IC50 determination : For example, 7rh (a related benzamide) shows IC50 values of 6.8 nM against DDR1 in enzymatic assays .
- Selectivity screening : Compare activity against DDR2, Bcr-Abl, and c-Kit to confirm DDR1 specificity (e.g., IC50 > 1 µM for off-target kinases) .
Advanced Research Questions
Q. How can researchers address discrepancies in DDR1 inhibition data across different cellular models?
Discrepancies may arise due to cell-line-specific DDR1 expression levels or collagen-dependent activation . Methodological considerations:
- Quantify DDR1 expression : Use Western blot or qPCR to correlate inhibition efficacy with receptor levels .
- Collagen co-treatment : Activate DDR1 by adding collagen I (10 µg/mL) to mimic the tumor microenvironment, as inhibition is more pronounced in collagen-stimulated cells .
- Kinase profiling : Employ panels like Eurofins KinaseProfiler to confirm selectivity (e.g., S(35) = 0.035 for 7rh indicates high specificity) .
Q. What strategies enhance the oral bioavailability of this compound for in vivo studies?
Pharmacokinetic optimization involves:
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Formulation : Use co-solvents (e.g., PEG 400) or lipid-based carriers to enhance solubility.
- In vivo testing : Administer 10 mg/kg orally in mice; measure plasma concentrations via LC-MS. Related compounds achieve oral bioavailability >50% and half-lives >4 hours .
| Parameter | 7rh (Example Compound) |
|---|---|
| Oral Bioavailability | 67.4% |
| T₁/₂ (h) | 4.2 |
| Cmax (µg/mL) | 1.8 |
Q. How does combining this compound with CDK4/6 inhibitors improve efficacy in ER+ breast cancer?
Synergy arises from dual targeting of DDR1-driven invasion and cell-cycle progression . Experimental design:
- Dose matrix : Treat cells with serial dilutions of 2-(ethylthio)-benzamide and palbociclib (e.g., 0.1–10 µM).
- Synergy calculation : Use CalcuSyn software to compute Combination Index (CI) values. A CI < 0.9 indicates synergy, as seen in PIK3CA-mutant MCF7 cells .
- Mechanistic validation : Perform RNA-seq to identify downregulated pathways (e.g., EMT, collagen signaling) .
Q. What structural features are critical for optimizing DDR1 inhibition versus off-target effects?
Key SAR insights:
- Pyrazolo[1,5-a]pyrimidine core : The C6 ethynyl group is essential for DDR1 binding (Kd = 0.6 nM for 7rh) .
- Benzamide substituents : Electron-rich groups (e.g., ethylthio) enhance hydrophobic interactions in the ATP-binding pocket.
- Avoiding off-targets : Bulky substituents at the benzamide’s para position reduce affinity for kinases like Abl .
Methodological and Translational Questions
Q. How can researchers validate target engagement in preclinical tumor models?
Use phospho-DDR1 immunohistochemistry in xenograft tissues to confirm inhibition. Steps:
Q. What in vitro models best recapitulate the compound’s anti-invasive effects?
Use 3D collagen matrices or Boyden chamber assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
